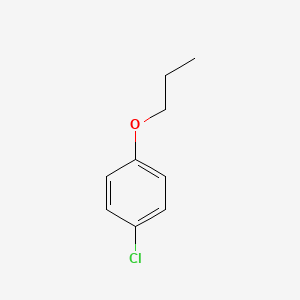![molecular formula C34H36O6 B3041725 [3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol CAS No. 35017-04-0](/img/structure/B3041725.png)
[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol
Descripción general
Descripción
[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol (TPMO) is a tetra-substituted oxan-2-ylmethanol molecule that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, including drug design, medicinal chemistry, and materials science. TPMO has been studied for its biochemical and physiological effects, and its potential as a lab experiment reagent.
Aplicaciones Científicas De Investigación
Photocatalysis
4DPAIPN: serves as a powerful metal-free organophotocatalyst due to its excellent redox window, good chemical stability, and broad applicability . Researchers have explored its use in photocatalytic transformations, where it acts as an electron donor–acceptor fluorophore. By harnessing its photoredox properties, scientists can drive synthetic methodologies and advance innovative implementations on a large scale.
Organic Reactions
In recent years, 4DPAIPN has found applications as a photoredox catalyst in various organic reactions. Its ability to facilitate electron transfer processes under visible light has been harnessed for transformations involving silicon reagents, carboxylic acids, sulfur-containing compounds, and fluorine reagents . These reactions benefit from the compound’s unique properties, enabling efficient and selective transformations.
Metal-Free Photosynthesis
Transition-metal-free photosynthesis using 4DPAIPN has gained attention. Researchers have explored its role in visible-light catalysis, leading to the synthesis of valuable organic compounds. The compound’s versatility allows for the construction of complex molecules from different precursors, expanding the toolbox for sustainable synthesis .
Porous Organic Polymers (POPs)
By combining 4DPAIPN with formaldehyde dimethyl acetal (FDA), researchers have constructed hyper-crosslinked porous organic polymers (POPs). These materials exhibit intriguing properties and have potential applications in areas such as gas storage, separation, and catalysis . The unique structure of POPs based on 4DPAIPN opens up new avenues for material design.
Fluorescent Probes
Beyond its catalytic applications, 4DPAIPN serves as a fluorescent probe in biological and analytical studies. Its electron-donor–acceptor properties make it suitable for detecting specific molecules or monitoring cellular processes. Researchers have explored its use in imaging and sensing applications .
Sensitized Solar Cells
While not as extensively studied as other applications, 4DPAIPN has potential as a sensitizer in dye-sensitized solar cells (DSSCs). Its unique electronic structure and absorption properties could enhance light harvesting efficiency in these renewable energy devices. Further research is needed to optimize its performance in DSSCs .
Propiedades
IUPAC Name |
[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWPIYGUZWWMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



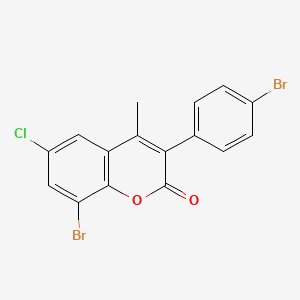

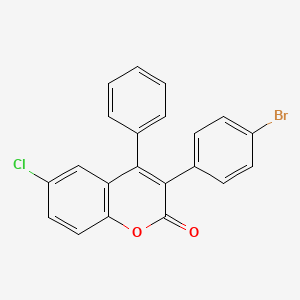

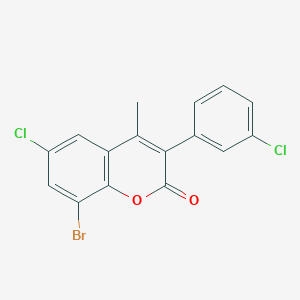
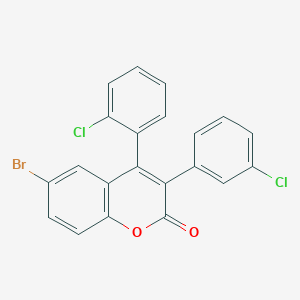
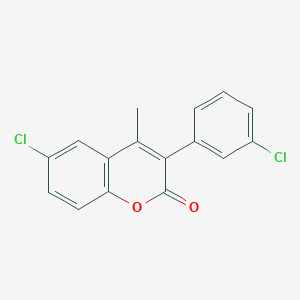




![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)
